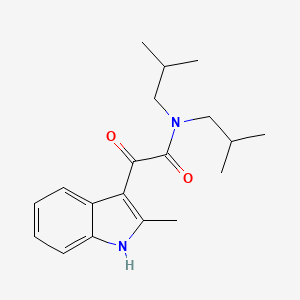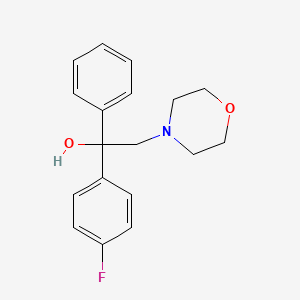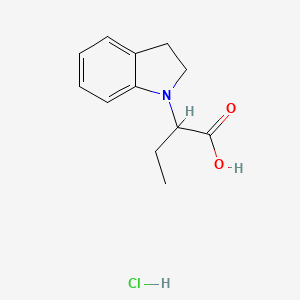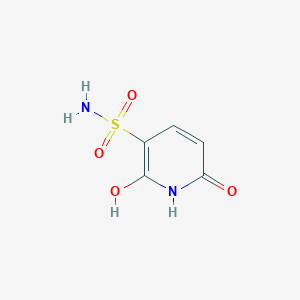![molecular formula C12H19NO2 B2930050 N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide CAS No. 2305503-25-5](/img/structure/B2930050.png)
N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide, also known as CP-544326, is a small molecule inhibitor of the phosphodiesterase 4D (PDE4D) enzyme. PDE4D is a member of the phosphodiesterase family of enzymes that hydrolyze cyclic nucleotides, which are important second messengers in intracellular signaling pathways. CP-544326 has been shown to have potential therapeutic applications in a variety of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease.
Mechanism Of Action
N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide works by inhibiting the PDE4D enzyme, which is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4D, N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide increases the levels of cAMP in cells, which can lead to a variety of physiological effects. For example, increased cAMP levels can lead to relaxation of smooth muscle cells in the airways, which can improve breathing in diseases such as asthma and COPD.
Biochemical and physiological effects:
N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory effects, N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide has been shown to inhibit the proliferation of cancer cells in vitro. N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide has also been shown to have neuroprotective effects in animal models of stroke.
Advantages And Limitations For Lab Experiments
One advantage of N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. However, one limitation of N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide is that it is not very selective for the PDE4D enzyme, and can also inhibit other members of the phosphodiesterase family. This can make it difficult to determine the specific effects of N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide on cells and tissues.
Future Directions
There are several potential future directions for research on N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide. One area of interest is the development of more selective inhibitors of the PDE4D enzyme, which could improve the specificity and efficacy of N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide. Another area of interest is the investigation of N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide's potential therapeutic applications in other diseases, such as cancer and stroke. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide, and to determine its safety and efficacy in human clinical trials.
Synthesis Methods
N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of cyclobutylamine with 2-bromoethyl acetate to form N-(cyclobutyl)-2-bromoethylacetamide. This intermediate is then reacted with oxalyl chloride to form N-(cyclobutyl)-2-bromoethyl-2-oxoacetamide. The oxoacetamide is then reacted with 2-hydroxymethyl oxolane to form N-[cyclobutyl(oxolan-2-yl)methyl]acetamide. Finally, the acetamide is reacted with propargyl bromide to form N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide.
Scientific Research Applications
N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. In a study published in the Journal of Pharmacology and Experimental Therapeutics, N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide was shown to reduce airway hyperresponsiveness and inflammation in a mouse model of allergic asthma. Another study published in the European Journal of Pharmacology demonstrated that N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide had anti-inflammatory effects in a mouse model of COPD. In addition, N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide has been shown to have potential therapeutic applications in Alzheimer's disease by inhibiting the formation of beta-amyloid plaques, which are a hallmark of the disease.
properties
IUPAC Name |
N-[cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-11(14)13-12(9-5-3-6-9)10-7-4-8-15-10/h2,9-10,12H,1,3-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBPKXZYZHVRBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1CCC1)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-3-carboxamide](/img/structure/B2929968.png)
![1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2929970.png)
![3-isopentyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2929972.png)

![2-[4-(2-Bromoprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2929977.png)
![N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2929978.png)





![{7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride](/img/structure/B2929988.png)

